molecular formula C14H21BrO2 B5099726 1-[2-(2-bromoethoxy)ethoxy]-2-tert-butylbenzene

1-[2-(2-bromoethoxy)ethoxy]-2-tert-butylbenzene

Cat. No.: B5099726
M. Wt: 301.22 g/mol
InChI Key: OVIPAMXWNMHVJW-UHFFFAOYSA-N
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Description

1-[2-(2-Bromoethoxy)ethoxy]-2-tert-butylbenzene is an organic compound that features a benzene ring substituted with a tert-butyl group and a bromoethoxyethoxy chain

Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-2-tert-butylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO2/c1-14(2,3)12-6-4-5-7-13(12)17-11-10-16-9-8-15/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIPAMXWNMHVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-2-tert-butylbenzene typically involves the reaction of 2-tert-butylphenol with 2-(2-bromoethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the etherification process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Bromoethoxy)ethoxy]-2-tert-butylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of 1-[2-(2-azidoethoxy)ethoxy]-2-tert-butylbenzene.

    Oxidation: Formation of 1-[2-(2-hydroxyethoxy)ethoxy]-2-tert-butylbenzene.

    Reduction: Formation of 1-[2-(2-ethoxy)ethoxy]-2-tert-butylbenzene[][3].

Scientific Research Applications

1-[2-(2-Bromoethoxy)ethoxy]-2-tert-butylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-2-tert-butylbenzene involves its ability to participate in nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.

Comparison with Similar Compounds

  • 1-[2-(2-Methoxyethoxy)ethoxy]-2-tert-butylbenzene
  • 1-[2-(2-Chloroethoxy)ethoxy]-2-tert-butylbenzene
  • 1-[2-(2-Iodoethoxy)ethoxy]-2-tert-butylbenzene

Comparison: 1-[2-(2-Bromoethoxy)ethoxy]-2-tert-butylbenzene is unique due to the presence of the bromo group, which makes it more reactive in nucleophilic substitution reactions compared to its methoxy, chloro, and iodo analogs

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